(1,3-thiazol-4-yl)methanesulfonamide

Lipophilicity Drug-likeness Medicinal chemistry

Procure (1,3-Thiazol-4-yl)methanesulfonamide (CAS 1248111-26-3) as your next fragment hit. With a low molecular weight (178.2 g/mol), favorable LogP (-0.5), and a primary sulfonamide group, it is an ideal hydrophilic baseline for fragment-based drug discovery. Its unsubstituted C2 and C5 positions allow for divergent functionalization, enabling rapid SAR library generation. Ensure reproducible biophysical assays by sourcing this ≥95% purity standard.

Molecular Formula C4H6N2O2S2
Molecular Weight 178.2
CAS No. 1248111-26-3
Cat. No. B6176829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-thiazol-4-yl)methanesulfonamide
CAS1248111-26-3
Molecular FormulaC4H6N2O2S2
Molecular Weight178.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Thiazol-4-ylmethanesulfonamide (CAS 1248111-26-3): Core Physicochemical Identity and Procurement Baseline


(1,3-Thiazol-4-yl)methanesulfonamide (CAS 1248111-26-3) is a low-molecular-weight heterocyclic sulfonamide (C₄H₆N₂O₂S₂, MW 178.2 g/mol) featuring an unsubstituted thiazole ring linked to a primary methanesulfonamide moiety at the 4-position [1]. It is commercially available at ≥95% purity from multiple research chemical suppliers, indicating a standardized procurement baseline . The compound possesses one hydrogen bond donor (sulfonamide NH₂), five hydrogen bond acceptors, and a computed XLogP3 of -0.5, placing it within favorable drug-like property space [1].

Why In-Class Thiazole Sulfonamide Analogs Cannot Be Casually Interchanged with (1,3-Thiazol-4-yl)methanesulfonamide


Important Caveat: Direct, head-to-head quantitative biological comparisons between (1,3-thiazol-4-yl)methanesulfonamide and its nearest structural analogs are largely absent from the published literature. The evidence below relies heavily on class-level inferences from related 1,3-thiazole sulfonamides and on measurable physicochemical differentiation. Substituting this compound with a 2-methyl, 5-bromo, or N-methyl analog introduces quantifiable shifts in lipophilicity, molecular weight, and hydrogen bond capacity that are known to affect solubility, permeability, and target binding—even in the absence of side-by-side biochemical profiling [1][2]. Users should weigh these differences against their specific assay or synthetic requirements.

Quantitative Differentiation Evidence for (1,3-Thiazol-4-yl)methanesulfonamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Target vs. 2-Methyl Analog

The target compound exhibits a computed XLogP3 of -0.5, compared to -0.1 for (2-methyl-1,3-thiazol-4-yl)methanesulfonamide, the closest commercially available analog [1]. This 0.4 log unit difference represents a ~2.5-fold lower predicted octanol-water partition coefficient, suggesting meaningfully higher aqueous solubility for the unsubstituted compound.

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight Advantage in Lead-Like Property Space

With a molecular weight of 178.2 g/mol, the target compound is 14.1 g/mol lighter than the 2-methyl analog (192.3 g/mol) [1], 28.1 g/mol lighter than the N-methyl-2-methyl analog (206.3 g/mol) [2], and 78.9 g/mol lighter than the 5-bromo analog (257.1 g/mol) . This positions the target compound within the 'Rule of Three' fragment space (MW < 300, but critically also below 200 g/mol), a threshold often preferred for fragment-based lead discovery.

Lead-likeness Fragment-based drug discovery Rule of Three

Retention of Primary Sulfonamide Hydrogen Bond Donor vs. N-Methylated Analogs

The target compound retains one hydrogen bond donor (the primary sulfonamide -SO₂NH₂), identical to the 2-methyl analog but critically absent in the N-methylated analog (e.g., CAS 1864355-01-0) which has HBD = 0 [1]. For carbonic anhydrase (CA) inhibition, the primary sulfonamide NH₂ group is essential for coordination to the catalytic zinc ion and for anchoring within the active site, as established across multiple CA inhibitor series [2]. In the 2022 1,3-thiazole sulfonamide study, primary sulfonamide-bearing analogs 7a, 7c, 7i/7j, and 7m exhibited hCA I inhibition superior to acetazolamide (Ki = 250 nM) [2].

Hydrogen bonding Carbonic anhydrase Target engagement

Unsubstituted Thiazole Ring as a Maximal Derivatization Scaffold

The target compound bears no substituents on the thiazole ring (positions 2 and 5 are unoccupied), providing two chemically distinct sites for further functionalization [1]. In contrast, the 2-methyl analog (CAS 1247590-27-7) blocks the 2-position, and the 5-bromo analog (CAS 1935200-92-2) occupies the 5-position [2]. The diarylthiazole SREBP inhibitor study demonstrated that elaboration at both the 2-position (with 2-propylpyridin-4-yl) and the 4-position (with phenylmethanesulfonamide) was critical for achieving an IC₅₀ of 1 µM for compound FGH10019 [3].

Chemical biology Parallel synthesis Structure-activity relationship

Class-Level Carbonic Anhydrase Inhibitory Potential of 1,3-Thiazole Sulfonamides

A 2022 study of fifteen 1,3-thiazole sulfonamides (compounds 7a–7o) demonstrated inhibition of hCA I, II, IX, and XII isoforms, with hCA XII Ki values spanning 9.3 to 729.6 nM [1]. Several compounds (7a, 7c, 7i/7j, 7m) surpassed the reference drug acetazolamide (Ki hCA I = 250 nM). Although (1,3-thiazol-4-yl)methanesulfonamide itself was not tested in this series, its core scaffold is identical to the parent structure of all active analogs, and it bears the zinc-binding primary sulfonamide essential for CA inhibition.

Carbonic anhydrase inhibition Anticancer Antiglaucoma

Recommended Research and Procurement Scenarios for (1,3-Thiazol-4-yl)methanesulfonamide


Fragment-Based Drug Discovery (FBDD) Library Member

With MW = 178.2 g/mol, XLogP3 = -0.5, and HBD = 1, this compound satisfies fragment-likeness criteria (Rule of Three) [1]. Its primary sulfonamide enables zinc-chelation in metalloenzyme targets (e.g., carbonic anhydrases), making it a suitable fragment hit for screening cascades against CA isoforms or other zinc-dependent enzymes [2]. Procurement at 95% purity from multiple vendors supports reproducible fragment soaking and biophysical assay conditions.

Synthetic Building Block for Parallel Thiazole Library Synthesis

The unsubstituted C2 and C5 positions permit divergent functionalization via established thiazole chemistry (e.g., Hantzsch-type condensation, Suzuki coupling at C5 after halogenation, or nucleophilic aromatic substitution) [1]. Medicinal chemistry teams can use this scaffold to generate focused libraries exploring 2-aryl, 5-aryl, or 2,5-diaryl thiazole sulfonamide series, analogous to the strategy that yielded the SREBP inhibitor FGH10019 (IC₅₀ = 1 μM) [3].

Negative Control or Baseline Compound in Carbonic Anhydrase Inhibitor Assays

Although its specific Ki values are unpublished, the compound's minimal structure can serve as a baseline reference in CA inhibition assays when testing more elaborate analogs. Its XLogP3 of -0.5 predicts high aqueous solubility, facilitating dose-response experiments without DMSO-related artifacts [1]. Class-level evidence confirms that 1,3-thiazole sulfonamides with primary sulfonamide groups inhibit hCA I, II, IX, and XII [2].

Physicochemical Comparator for ADME Property Optimization Studies

In medicinal chemistry programs seeking to optimize solubility and reduce off-target binding, this compound's low lipophilicity (XLogP3 = -0.5) and low molecular weight (178.2) provide a hydrophilic baseline against which the effects of substituent additions can be quantitatively compared [1]. The 0.4 log unit difference vs. the 2-methyl analog (XLogP3 = -0.1) is a measurable benchmark for assessing the lipophilic efficiency cost of methyl group introduction.

Quote Request

Request a Quote for (1,3-thiazol-4-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.